molecular formula C19H19N3O3 B7720269 2-ethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

2-ethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B7720269
M. Wt: 337.4 g/mol
InChI Key: ZPAPIVABXRJWHM-UHFFFAOYSA-N
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Description

2-ethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ETOB and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action for ETOB is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell growth. ETOB has also been shown to interact with metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects
ETOB has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, ETOB has been shown to reduce inflammation and tumor growth. Additionally, ETOB has been shown to be non-toxic to normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using ETOB in lab experiments is its low toxicity to normal cells. Additionally, ETOB has been shown to have good stability and solubility in various solvents. However, one limitation of using ETOB is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the use of ETOB, including its continued investigation as a potential anti-inflammatory and anti-cancer agent. Additionally, the use of ETOB as a fluorescent probe for the detection of metal ions in solution could be further explored. Other potential applications for ETOB include its use in the development of new materials and analytical methods.
Conclusion
2-ethoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, or ETOB, is a chemical compound with potential applications in various scientific fields. Its synthesis method involves several steps, and it has been studied for its anti-inflammatory and anti-cancer properties, as well as its ability to interact with metal ions. ETOB has advantages and limitations for use in lab experiments, and there are several future directions for its investigation and development.

Synthesis Methods

The synthesis of ETOB involves several steps, including the condensation of 2-ethoxybenzoic acid with o-tolylhydrazine, followed by cyclization with ethyl chloroformate and sodium azide. The resulting product is then reacted with benzoyl chloride to obtain the final product, ETOB.

Scientific Research Applications

ETOB has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, ETOB has been investigated for its anti-inflammatory and anti-cancer properties. Additionally, ETOB has been used as a fluorescent probe for the detection of metal ions in solution.

properties

IUPAC Name

2-ethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-24-16-11-7-6-10-15(16)19(23)20-12-17-21-18(22-25-17)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAPIVABXRJWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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